molecular formula C11H17NO5 B1398517 1-Boc-2-methyl-4-oxo-D-proline CAS No. 144527-34-4

1-Boc-2-methyl-4-oxo-D-proline

Cat. No.: B1398517
CAS No.: 144527-34-4
M. Wt: 243.26 g/mol
InChI Key: NJXPSKGEDSTYJA-LLVKDONJSA-N
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Description

1-Boc-2-methyl-4-oxo-D-proline is a chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.28 g/mol . It is a derivative of proline, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

1-Boc-2-methyl-4-oxo-D-proline can be synthesized through several routes. One common method involves the reaction of 2-methyl-4-oxo-D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product after purification.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Boc-2-methyl-4-oxo-D-proline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the carbonyl carbon.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-2-methyl-4-oxo-D-proline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a building block for peptide synthesis and can be incorporated into peptide chains to study protein structure and function.

    Medicine: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound finds applications in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Boc-2-methyl-4-oxo-D-proline involves its interaction with specific molecular targets. The Boc group protects the nitrogen atom, allowing selective reactions at other sites. The compound can act as a substrate or inhibitor for enzymes, influencing biochemical pathways and cellular processes .

Properties

IUPAC Name

(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h5-6H2,1-4H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXPSKGEDSTYJA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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